Synthesis and characterization of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
Synthesis and characterization of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. We present a robust, multi-step synthetic pathway commencing from commercially available precursors, followed by a detailed protocol for the structural elucidation and purity verification of the target compound using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an attractive building block for developing novel therapeutics. The target molecule, 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine, incorporates a synthetically versatile bromine atom, offering a handle for further functionalization via cross-coupling reactions, and a methoxy group that influences the molecule's polarity and metabolic stability. This guide details a reliable synthetic route that prioritizes efficiency, yield, and control over regioselectivity.
Our synthetic strategy is built upon the well-established cyclocondensation reaction between a β-ketonitrile and hydroxylamine, a cornerstone reaction for the regioselective synthesis of 5-aminoisoxazoles.[2] This approach requires the prior synthesis of two key intermediates: the foundational aromatic component, 2-Bromo-4-methoxybenzaldehyde, and the subsequent β-ketonitrile, 3-(2-bromo-4-methoxyphenyl)-3-oxopropanenitrile.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a clear and achievable synthetic path. The isoxazole ring is retrosynthetically cleaved to its precursor, the β-ketonitrile, which in turn is derived from the corresponding acetophenone. The substituted aromatic core can be constructed via ortho-bromination of a readily available benzaldehyde derivative.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
This section provides detailed protocols for the synthesis of the necessary precursors. The methodologies have been selected for their reliability and scalability.
Synthesis of 2-Bromo-4-methoxybenzaldehyde
The synthesis of this key aldehyde is achieved through a directed ortho-metalation-bromination sequence starting from p-methoxybenzaldehyde. This method provides excellent regioselectivity, which is often a challenge in electrophilic aromatic substitution of methoxy-substituted rings.
Principle: The methoxy group is a moderate ortho-para director for electrophilic substitution. However, direct bromination can lead to a mixture of products and potential over-bromination. A more controlled approach involves directed ortho-metalation. Here, n-butyllithium (n-BuLi) is used to selectively deprotonate the aromatic ring at the position ortho to the methoxy group, guided by the coordinating effect of both the methoxy oxygen and an added ligand like TMEDA. The resulting aryllithium species is then quenched with an electrophilic bromine source, carbon tetrabromide (CBr4), to install the bromine atom with high precision.[3]
Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 160 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 24.4 mL, 162 mmol).
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Lithiation: Cool the solution to -20 °C using an appropriate cooling bath. Slowly add n-butyllithium (2.5 M in hexanes, 59 mL, 147 mmol) dropwise, maintaining the internal temperature below -15 °C. Stir for 15 minutes.
-
Substrate Addition: Add 4-methoxybenzaldehyde (20.0 g, 147 mmol) dropwise, ensuring the temperature does not exceed -15 °C. Continue stirring for 15 minutes.
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Second Lithiation: Add a second portion of n-butyllithium (2.5 M in hexanes, 176 mL, 441 mmol) dropwise. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 20 hours.
-
Bromination: Cool the reaction mixture to -78 °C (acetone/dry ice bath). In a separate flask, dissolve carbon tetrabromide (CBr4, 131.6 g, 397 mmol) in anhydrous THF (100 mL) and add this solution to the reaction mixture via cannula.
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Work-up: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 10% aqueous hydrochloric acid (200 mL).
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (100 mL), water (100 mL), and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
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Chromatography: Purify the resulting residue by silica gel column chromatography (eluent: heptane/ethyl acetate, 9:1 v/v) to afford 2-bromo-4-methoxybenzaldehyde as a solid.
Synthesis of 3-(2-bromo-4-methoxyphenyl)-3-oxopropanenitrile
This β-ketonitrile intermediate is synthesized from the corresponding acetophenone, which can be prepared from 2-bromo-4-methoxybenzaldehyde via methods such as Grignard addition followed by oxidation. For the purpose of this guide, we will assume the availability of 1-(2-bromo-4-methoxyphenyl)ethan-1-one. The conversion to the β-ketonitrile is achieved via a Claisen-type condensation with ethyl cyanoformate.
Principle: The reaction is a base-mediated condensation. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoformate. The subsequent collapse of the tetrahedral intermediate and work-up yields the desired β-ketonitrile.
Experimental Protocol:
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-bromo-4-methoxyphenyl)ethan-1-one (10.0 g, 43.6 mmol) and ethyl cyanoformate (5.18 g, 52.3 mmol) in anhydrous THF (100 mL).
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Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (3.56 g, 52.3 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 3:7).
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Work-up: Upon completion, cool the mixture to 0 °C and quench by adding 1 M aqueous HCl until the pH is ~4.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by recrystallization from an ethanol/water mixture.
Final Synthesis: 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
The final step is the cyclocondensation of the β-ketonitrile with hydroxylamine. The reaction conditions, particularly pH, are critical for achieving the desired 5-amino regioisomer.[2]
Principle: The reaction proceeds via a two-step mechanism. First, the hydroxylamine attacks the more electrophilic ketone carbonyl over the nitrile group. This is followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to cyclization. A final tautomerization yields the aromatic 5-aminoisoxazole ring. Using a base like potassium hydroxide facilitates the reaction by neutralizing the hydroxylamine hydrochloride salt.[4]
Caption: Workflow for the characterization of the final product.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C10H8BrN3O2 |
| Molecular Weight | 282.10 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds. [5][6][7] Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 7.85 | d | ~ 2.5 | 1H | Ar-H (H-3') |
| ~ 7.60 | dd | ~ 8.7, 2.5 | 1H | Ar-H (H-5') |
| ~ 7.15 | d | ~ 8.7 | 1H | Ar-H (H-6') |
| ~ 6.50 | s | - | 1H | Isoxazole-H (H-4) |
| ~ 6.30 | br s | - | 2H | -NH₂ |
| ~ 3.85 | s | - | 3H | -OCH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 172.0 | C5 (C-NH₂) |
| ~ 160.5 | C3 (C-Ar) |
| ~ 159.0 | C4' (C-OCH₃) |
| ~ 132.5 | C5' (Ar-CH) |
| ~ 128.0 | C3' (Ar-CH) |
| ~ 125.0 | C1' (Ar-C) |
| ~ 118.0 | C2' (C-Br) |
| ~ 114.0 | C6' (Ar-CH) |
| ~ 90.0 | C4 (Isoxazole-CH) |
| ~ 56.0 | -OCH₃ |
Mass Spectrometry and Chromatography
| Technique | Parameter | Expected Result |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C10H9BrN3O2⁺: 281.9927, Found: ± 5 ppm |
| HPLC | Purity | > 98% (e.g., at 254 nm) |
| IR (KBr) | Key Peaks (cm⁻¹) | ~3400-3200 (N-H), ~1640 (C=N), ~1600 (C=C), ~1250 (C-O) |
Safety and Handling
All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
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n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).
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Carbon Tetrabromide (CBr4): Toxic and harmful to the environment. Avoid inhalation and skin contact.
-
Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Handle with care.
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Brominated Compounds: Generally irritants. Avoid creating dust.
Conclusion
This guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine. By following the outlined protocols, researchers can reliably produce this valuable chemical intermediate with high purity. The emphasis on the rationale behind procedural choices aims to empower scientists to not only replicate the synthesis but also to adapt it for analogous structures. The successful synthesis of this compound opens avenues for further exploration in drug discovery programs, leveraging the versatile isoxazole core for the creation of novel molecular entities.
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